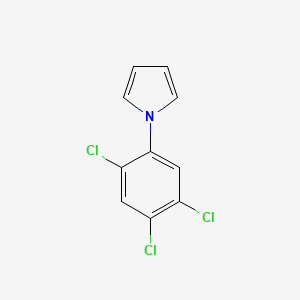

1-(2,4,5-trichlorophenyl)-1H-pyrrole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(2,4,5-trichlorophenyl)-1H-pyrrole” would be a pyrrole molecule where one of the hydrogen atoms on the 1-position of the pyrrole ring is replaced by a 2,4,5-trichlorophenyl group . Pyrroles are a class of organic compounds that contain a five-membered aromatic ring with four carbon atoms and one nitrogen atom . The 2,4,5-trichlorophenyl group is a phenyl group (a ring of 6 carbon atoms, akin to benzene) with three chlorine atoms attached at the 2, 4, and 5 positions .

Molecular Structure Analysis

The molecular structure would consist of a five-membered pyrrole ring attached to a six-membered phenyl ring via a single bond. The phenyl ring would have chlorine atoms attached at the 2, 4, and 5 positions .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by both the pyrrole and the 2,4,5-trichlorophenyl groups. Pyrroles are known to participate in various chemical reactions, particularly those involving the nitrogen atom . The presence of the chlorine atoms on the phenyl ring could make this compound susceptible to reactions that replace these atoms .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the characteristics of both the pyrrole and the 2,4,5-trichlorophenyl groups. For example, the presence of the chlorine atoms might increase the compound’s density and boiling point compared to pyrrole .Applications De Recherche Scientifique

Synthesis and Characterization

1-(2,4,5-trichlorophenyl)-1H-pyrrole and its derivatives are extensively studied for their synthesis and structural characterization. For instance, a new pyrrole derivative was synthesized and its structure was characterized using various spectroscopic techniques, supported by computational studies using density functional theory (DFT) methods. This comprehensive approach aids in understanding the compound's spectral and geometrical data, with a focus on analyzing the closest contacts between active atoms through Hirshfeld surface analysis and electrostatic potential surfaces investigations (Louroubi et al., 2019).

Copolymerization

The compound has been involved in copolymerization studies. For instance, N-vinyl-2-pyrrolidone was copolymerized with 2,4,5-trichlorophenyl acrylate, and the reactivity ratios and molecular weights of the copolymers were examined. This research provides valuable insights into the copolymer composition and molecular structure, which are crucial for understanding and predicting the material properties of the copolymers (Reddy et al., 1985).

Electrochemical and Electrochromic Applications

The compound's derivatives have been studied for their electrochemical properties and potential electrochromic applications. For example, a study synthesized a new monomer related to this compound and investigated its electrochemical polymerization and characterized the resulting polymer. This research highlighted the material's electronic transitions and explored its use in electrochromic devices, demonstrating its applicability in smart materials and display technologies (Ak et al., 2006).

Structural Determination

The crystal structure of functionalized pyrroles, which are important as active candidates in various fields including antitumoral agents, has been determined using advanced techniques like synchrotron X-ray powder diffraction. This research is critical for understanding the molecular arrangement and properties, providing a basis for further pharmaceutical or material science applications (Silva et al., 2012).

Chemical Reactivity and Applications

The synthesis, chemical reactivity, and applications of the compound and its derivatives in various fields have been extensively explored. This includes studies on anti-inflammatory activity, antimycobacterial agents, and the synthesis of novel compounds with potential applications in areas like corrosion inhibition and explosives detection. Such research underscores the compound's versatility and significance in different scientific domains, ranging from medicinal chemistry to materials science (Dholakia, 2023).

Mécanisme D'action

Target of Action

It is known that trichlorophenol, a related compound, has been used as a fungicide and herbicide , suggesting that the targets could be enzymes or proteins essential for the growth and survival of fungi and plants.

Biochemical Pathways

Related compounds such as trichlorophenol are known to interfere with various biochemical pathways, leading to detrimental effects on the organism .

Pharmacokinetics

It is known that trichlorophenol, a related compound, is highly soluble in water , which could influence its bioavailability and distribution in the organism.

Result of Action

Based on the properties of related compounds, it may lead to the disruption of essential biological processes, resulting in the death of the organism .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(2,4,5-trichlorophenyl)-1H-pyrrole . For instance, the solubility of the compound in water could affect its distribution in the environment and its accessibility to targets. Additionally, factors such as pH, temperature, and presence of other chemicals could influence its stability and efficacy.

Safety and Hazards

Orientations Futures

The potential uses and future directions for this compound would depend on its physical and chemical properties, as well as the context in which it’s being used. For example, if this compound shows interesting reactivity or biological activity, it could be studied further for potential applications in chemical synthesis or drug development .

Propriétés

IUPAC Name |

1-(2,4,5-trichlorophenyl)pyrrole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl3N/c11-7-5-9(13)10(6-8(7)12)14-3-1-2-4-14/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGRPZLOKPMGFJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC(=C(C=C2Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorobenzyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2371235.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B2371248.png)

![[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2371252.png)

![6-tert-butyl-3-[(4-nitrophenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B2371253.png)